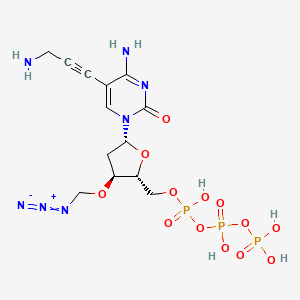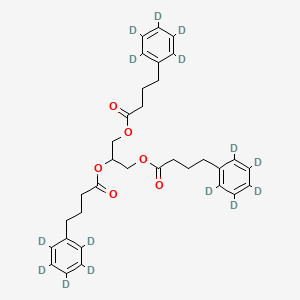
Glycerol phenylbutyrate-D15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol phenylbutyrate-D15 is a deuterium-labeled derivative of glycerol phenylbutyrate. Glycerol phenylbutyrate is a nitrogen-binding agent used primarily for the management of urea cycle disorders. It is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of glycerol phenylbutyrate involves the esterification of glycerol with phenylbutyric acid. One common method involves reacting phenylbutyryl chloride with glycerol in the presence of an organic base and a chlorinated solvent. This reaction typically yields glycerol phenylbutyrate with high purity .
Industrial Production Methods: Industrial production of glycerol phenylbutyrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents in the synthesis of glycerol phenylbutyrate-D15 requires specialized equipment and conditions to maintain the integrity of the deuterium label .
Análisis De Reacciones Químicas
Types of Reactions: Glycerol phenylbutyrate-D15 undergoes various chemical reactions, including:
Esterification: The formation of glycerol phenylbutyrate itself is an esterification reaction.
Hydrolysis: The ester bonds in glycerol phenylbutyrate can be hydrolyzed to release phenylbutyric acid and glycerol.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its components can undergo such reactions under appropriate conditions
Common Reagents and Conditions:
Esterification: Phenylbutyric acid, glycerol, organic bases, and chlorinated solvents.
Hydrolysis: Acidic or basic conditions to break ester bonds.
Oxidation and Reduction: Standard oxidizing and reducing agents used in organic chemistry
Major Products:
Hydrolysis: Phenylbutyric acid and glycerol.
Esterification: Glycerol phenylbutyrate
Aplicaciones Científicas De Investigación
Glycerol phenylbutyrate-D15 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in metabolic studies to track the fate of phenylbutyrate in biological systems.
Medicine: Investigated for its potential in managing urea cycle disorders and other metabolic conditions.
Industry: Utilized in the production of stable isotope-labeled compounds for research and diagnostic purposes
Mecanismo De Acción
Glycerol phenylbutyrate-D15 acts as a prodrug. Upon administration, it is hydrolyzed by lipases in the gastrointestinal tract to release phenylbutyrate. Phenylbutyrate is then metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is excreted by the kidneys, providing an alternative pathway for nitrogen excretion. This mechanism helps manage the toxic accumulation of ammonia in patients with urea cycle disorders .
Comparación Con Compuestos Similares
Glycerol phenylbutyrate: The non-deuterium-labeled version of glycerol phenylbutyrate-D15.
Sodium phenylbutyrate: Another nitrogen-binding agent used for similar therapeutic purposes.
Phenylacetate: The active metabolite of phenylbutyrate
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways is crucial .
Propiedades
Fórmula molecular |
C33H38O6 |
|---|---|
Peso molecular |
545.7 g/mol |
Nombre IUPAC |
2,3-bis[4-(2,3,4,5,6-pentadeuteriophenyl)butanoyloxy]propyl 4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D |
Clave InChI |
ZSDBFLMJVAGKOU-XNUSGRSZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)OCC(COC(=O)CCCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC(=O)CCCC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
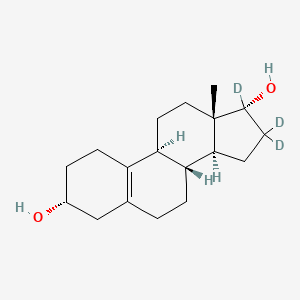


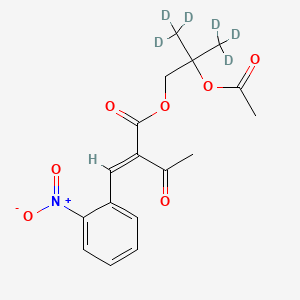
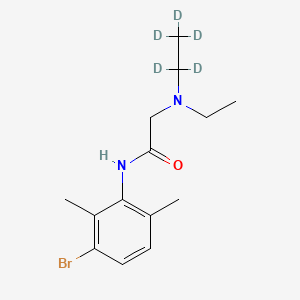
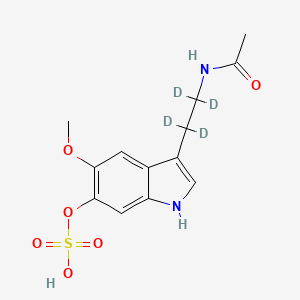
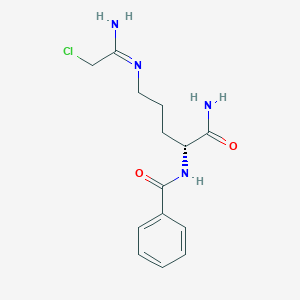
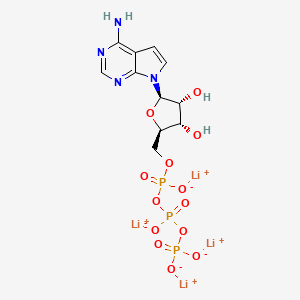
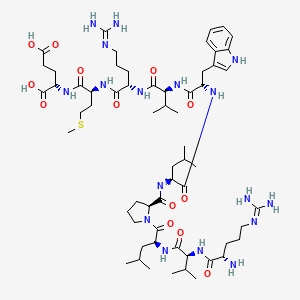
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
